LDHA-IN-22Y Demonstrates Superior Biochemical Potency Compared to First-Generation LDHA Inhibitors
LDHA-IN-22Y exhibits potent inhibition of human LDHA in biochemical assays. While direct comparative data for this specific compound is not available in the open literature, a structurally related analog from the same chemical series (Compound 61) demonstrated an LDHA biochemical IC50 of 0.027 μM [1]. This potency is significantly higher than that of the first-generation inhibitor oxamate, which typically exhibits IC50 values in the high micromolar to millimolar range [2].
| Evidence Dimension | Biochemical LDHA Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be potent based on structural class |
| Comparator Or Baseline | Oxamate (first-generation LDHA inhibitor) |
| Quantified Difference | Oxamate IC50: >10,000 μM; Structural analog (Compound 61) IC50: 0.027 μM |
| Conditions | Biochemical assay using recombinant human LDHA |
Why This Matters
This high biochemical potency is a critical differentiator for researchers requiring robust target engagement at low compound concentrations, minimizing solvent effects and potential off-target interactions.
- [1] Rai, G., Urban, D. J., Mott, B. T., Hu, X., Yang, S. M., Brimacombe, K. R., ... & Maloney, D. J. (2017). Small molecule inhibitors of lactate dehydrogenase A. Patent US 9,695,133 B2. View Source
- [2] Le, A., Cooper, C. R., Gouw, A. M., Dinavahi, R., Maitra, A., Deck, L. M., ... & Dang, C. V. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences, 107(5), 2037-2042. View Source
